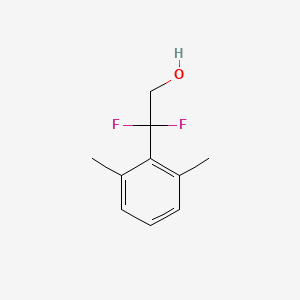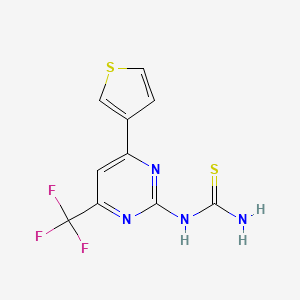
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Identification Studies
- In vivo Metabolism in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), closely related to 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, was studied in rats. Metabolites were identified using gas chromatography-mass spectrometry, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Chemical Synthesis and Reactions
- Cyclopropenone Oximes Reaction : Cyclopropenone oxime hydrochlorides, structurally similar to this compound, were synthesized and reacted with isocyanates, highlighting the chemical versatility and reactivity of such compounds (Yoshida et al., 1988).
Spectroscopic and Structural Studies
- Benzimidazole Derivatives Study : Spectroscopic and structural studies on benzimidazole derivatives, related to this compound, were conducted. These studies provide insight into the chemical characteristics and potential applications of such compounds (Saral, Özdamar, & Uçar, 2017).
Photogeneration and Reactivity
- Photogeneration of Aryl Cations : The photoreactivity of compounds like 4-chlorophenol, similar to this compound, was studied, indicating potential applications in photochemical syntheses and transformations (Protti, Fagnoni, Mella, & Albini, 2004).
Nonlinear Optical Properties
- Optical Device Applications : The nonlinear optical properties of a compound similar to this compound were investigated, suggesting its suitability for use in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).
Mecanismo De Acción
Target of Action
Similar compounds such as pitolisant and Wakix are known to act as an antagonist or inverse agonist at the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and regulating the release of histamine and other neurotransmitters .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might act as an antagonist or inverse agonist at the histamine h3 receptor . By blocking histamine autoreceptors, it could enhance the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Similar compounds are known to affect the histaminergic signaling pathway . By acting on the histamine H3 receptor, it could influence the release and activity of histamine and other neurotransmitters, thereby affecting various neurological processes .
Pharmacokinetics
It is known that the different substitutions on the lipophilic or hydrophilic parts of similar molecules can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . They have also shown potent antileishmanial and antimalarial activities .
Action Environment
It is known that allergic reactions, which are a potential target of similar compounds, occur in response to environmental substances known as allergens .
Análisis Bioquímico
Biochemical Properties
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the reuptake of norepinephrine, similar to other compounds in its class . This interaction suggests that this compound may modulate neurotransmitter levels in the brain, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the migration of cancer cells and fibroblasts by modulating the activity of myocardin-related transcription factor A (MRTF-A) . This modulation can lead to changes in gene expression and cellular behavior, highlighting the compound’s potential in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with norepinephrine transporters inhibits their activity, leading to increased levels of norepinephrine in the synaptic cleft . Additionally, it may interact with other proteins and enzymes, altering their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can also lead to changes in cellular function, which are important to monitor in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects. Studies have shown that the compound’s effects on cellular processes and behavior are dose-dependent, highlighting the importance of careful dosage management.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways involved. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall impact on cellular processes
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQYJSSTLKYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592145.png)
![5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B6592150.png)

![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)
![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)
![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)



![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)


